Cas no 1018150-88-3 (1-(4-fluoro-2-nitrophenyl)-2-methylimidazole)

1-(4-fluoro-2-nitrophenyl)-2-methylimidazole 化学的及び物理的性質
名前と識別子
-
- 1-(4-fluoro-2-nitrophenyl)-2-methylimidazole
-
- インチ: 1S/C10H8FN3O2/c1-7-12-4-5-13(7)9-3-2-8(11)6-10(9)14(15)16/h2-6H,1H3
- InChIKey: OERGHDZELCGWQD-UHFFFAOYSA-N
- ほほえんだ: C1(C)N(C2=CC=C(F)C=C2[N+]([O-])=O)C=CN=1
1-(4-fluoro-2-nitrophenyl)-2-methylimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A576160-1g |
1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole |
1018150-88-3 | 97% | 1g |
$145.0 | 2024-04-26 | |
Ambeed | A576160-5g |
1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole |
1018150-88-3 | 97% | 5g |
$435.0 | 2024-04-26 | |
Chemenu | CM484224-1g |
1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole |
1018150-88-3 | 97% | 1g |
$144 | 2023-03-01 | |
Chemenu | CM484224-5g |
1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole |
1018150-88-3 | 97% | 5g |
$431 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605633-1g |
1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole |
1018150-88-3 | 97% | 1g |
¥1001.0 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605633-5g |
1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole |
1018150-88-3 | 97% | 5g |
¥2989.0 | 2023-03-01 |
1-(4-fluoro-2-nitrophenyl)-2-methylimidazole 関連文献
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
1-(4-fluoro-2-nitrophenyl)-2-methylimidazoleに関する追加情報
Recent Advances in the Study of 1-(4-fluoro-2-nitrophenyl)-2-methylimidazole (CAS: 1018150-88-3)
The compound 1-(4-fluoro-2-nitrophenyl)-2-methylimidazole (CAS: 1018150-88-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its nitro and fluoro substituents, exhibits unique chemical properties that make it a promising candidate for various therapeutic interventions. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for researchers in the field.
One of the key areas of investigation has been the synthesis and optimization of 1-(4-fluoro-2-nitrophenyl)-2-methylimidazole. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthetic route for this compound, achieving high yields and purity. The researchers employed a multi-step process involving the nitration of 4-fluorophenyl derivatives followed by imidazole ring formation. This advancement is critical for ensuring the availability of the compound for further pharmacological studies.
In terms of biological activity, recent research has explored the potential of 1-(4-fluoro-2-nitrophenyl)-2-methylimidazole as an inhibitor of specific enzymatic targets. A preprint article on bioRxiv (2024) reported that the compound exhibits potent inhibitory effects against certain kinases involved in inflammatory pathways. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions, suggesting that the nitro and fluoro groups play a crucial role in the compound's affinity for the active site of the target enzymes.
Another significant development is the investigation of the compound's pharmacokinetic properties. A recent study in the European Journal of Pharmaceutical Sciences (2023) evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of 1-(4-fluoro-2-nitrophenyl)-2-methylimidazole in animal models. The findings indicated favorable oral bioavailability and moderate metabolic stability, highlighting its potential as a lead compound for further optimization. However, the study also noted the need for structural modifications to improve its half-life and reduce potential toxicity.
Furthermore, computational studies have provided deeper insights into the structure-activity relationship (SAR) of 1-(4-fluoro-2-nitrophenyl)-2-methylimidazole. A paper in the Journal of Chemical Information and Modeling (2024) utilized quantum mechanical calculations and molecular dynamics simulations to predict the compound's interactions with various biological targets. These in silico approaches have identified key structural features that could be modified to enhance selectivity and potency, paving the way for the design of next-generation derivatives.
In conclusion, the recent research on 1-(4-fluoro-2-nitrophenyl)-2-methylimidazole (CAS: 1018150-88-3) underscores its potential as a versatile scaffold in medicinal chemistry. Advances in synthesis, biological evaluation, and computational modeling have collectively contributed to a better understanding of its therapeutic potential. Future studies should focus on in vivo efficacy and safety assessments to translate these findings into clinical applications. The compound's unique chemical properties and promising preliminary data make it a compelling subject for ongoing and future research in the field.
1018150-88-3 (1-(4-fluoro-2-nitrophenyl)-2-methylimidazole) 関連製品
- 102878-92-2(3-hydrazinyl-1-methylpiperidine)
- 87254-66-8(7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)
- 2000175-42-6(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)
- 1261687-85-7(2-(Bromomethyl)naphthalene-8-acetonitrile)
- 2229362-18-7(2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid)
- 54244-69-8(Benzyl 2-(2-Methylpropan-2-yl)oxycarbonylaminoacetate)
- 2380862-40-6(3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-)
- 1207000-72-3(N-4-({4-(carbamoylmethyl)-1,3-thiazol-2-ylcarbamoyl}methyl)-1,3-thiazol-2-ylcyclopentanecarboxamide)
- 21691-52-1(tert-butyl (2R)-2-amino-3-methylbutanoate)
- 649549-98-4(2H-Azepin-2-one,7-ethylhexahydro-1-methyl-(9CI))
